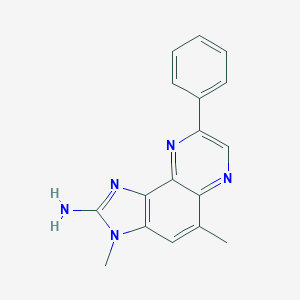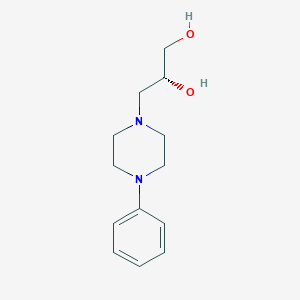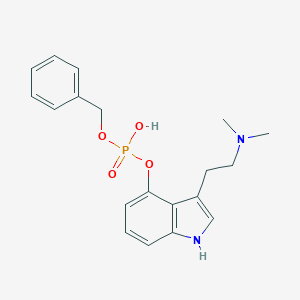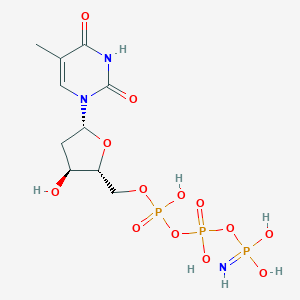![molecular formula C7H15NO2 B132434 [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol CAS No. 158340-66-0](/img/structure/B132434.png)
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol, also known as AMPA, is a chemical compound that has been widely researched in the field of neuroscience. AMPA is a type of glutamate receptor agonist that is known to have significant effects on the central nervous system. In
作用機序
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol acts as an agonist for the [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol subtype of glutamate receptors, which are ionotropic receptors that mediate fast synaptic transmission. Activation of [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol receptors leads to the influx of sodium and calcium ions into the postsynaptic neuron, which depolarizes the membrane potential and triggers an action potential. This process is essential for synaptic plasticity, learning, and memory.
生化学的および生理学的効果
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol has been shown to have a variety of biochemical and physiological effects. In addition to enhancing synaptic transmission, [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol has been shown to increase the release of other neurotransmitters, such as dopamine and acetylcholine. [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in synaptic plasticity and neurogenesis.
実験室実験の利点と制限
One of the advantages of using [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol in lab experiments is its ability to enhance synaptic transmission and improve cognitive function in animal models. This makes it a valuable tool for studying the mechanisms underlying learning and memory. However, one limitation of using [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol is its potential to induce excitotoxicity, which is a process in which excessive activation of glutamate receptors leads to neuronal damage and cell death. Therefore, caution must be exercised when using [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol in lab experiments.
将来の方向性
There are several future directions for research on [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol. One area of interest is the development of [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol receptor modulators that can enhance synaptic transmission without inducing excitotoxicity. Another area of interest is the role of [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol receptors in neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, further research is needed to explore the potential therapeutic applications of [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol in the treatment of cognitive disorders and other neurological conditions.
Conclusion:
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol, or [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol, is a chemical compound that has significant effects on the central nervous system. Its ability to modulate glutamate receptors has made it a valuable tool for studying the mechanisms underlying learning and memory. While there are limitations to its use in lab experiments, there are several future directions for research on [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol that could lead to new insights into neurological disorders and potential therapeutic applications.
合成法
The synthesis method of [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol involves the reaction of 4-bromo-2-hydroxymethylcyclopentenone with ammonia, followed by reduction with sodium borohydride. The resulting product is then treated with para-toluenesulfonic acid to yield [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol.
科学的研究の応用
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol has been extensively studied in the field of neuroscience due to its ability to modulate glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a critical role in synaptic plasticity, learning, and memory. [(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol is known to enhance synaptic transmission and has been shown to improve cognitive function in animal models.
特性
CAS番号 |
158340-66-0 |
|---|---|
製品名 |
[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol |
分子式 |
C7H15NO2 |
分子量 |
145.2 g/mol |
IUPAC名 |
[(1S,2S)-4-amino-2-(hydroxymethyl)cyclopentyl]methanol |
InChI |
InChI=1S/C7H15NO2/c8-7-1-5(3-9)6(2-7)4-10/h5-7,9-10H,1-4,8H2/t5-,6-/m1/s1 |
InChIキー |
BNHBTMUEKKCKMA-PHDIDXHHSA-N |
異性体SMILES |
C1[C@@H]([C@H](CC1N)CO)CO |
SMILES |
C1C(CC(C1CO)CO)N |
正規SMILES |
C1C(CC(C1CO)CO)N |
同義語 |
1,2-Cyclopentanedimethanol,4-amino-,[1S-(1alpha,2beta,4alpha)]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



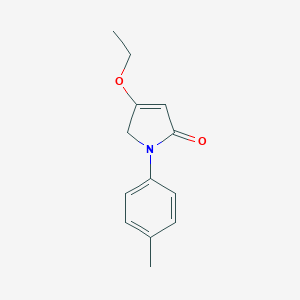
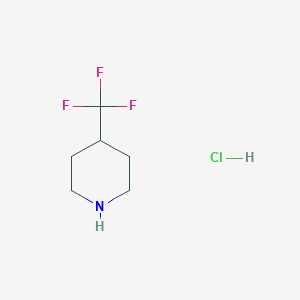
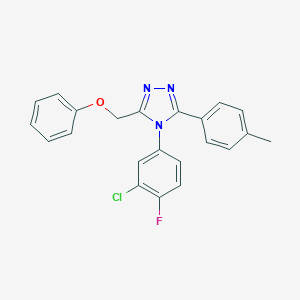
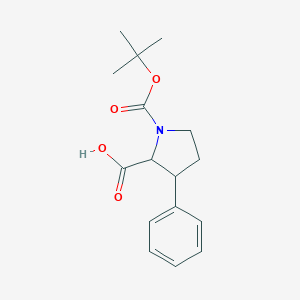
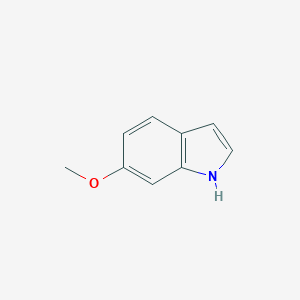
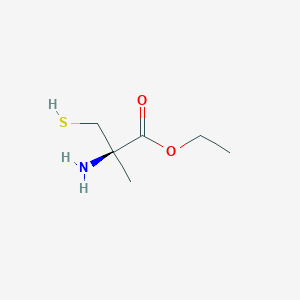
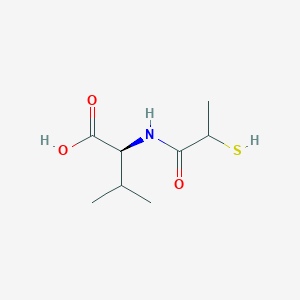
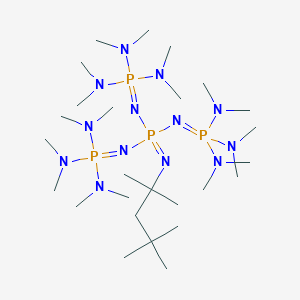
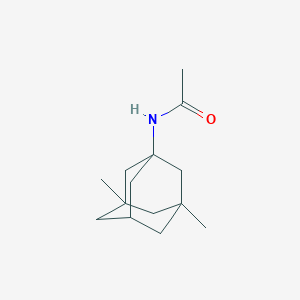
![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)
